N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide: is an organic compound with the molecular formula C9H11BrN2O2S . This compound is characterized by the presence of a bromopyridine moiety attached to a cyclopropanesulfonamide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formation of Cyclopropanesulfonamide: The brominated pyridine is then reacted with cyclopropanesulfonamide under specific conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products may include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biochemical Studies: The compound is used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form interactions with active sites, while the cyclopropanesulfonamide group may influence the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-((5-Chloropyridin-3-yl)methyl)cyclopropanesulfonamide
- N-((5-Fluoropyridin-3-yl)methyl)cyclopropanesulfonamide
- N-((5-Iodopyridin-3-yl)methyl)cyclopropanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom in N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: Bromine’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions.
- Applications: While similar compounds may share some applications, the specific properties of the brominated compound make it particularly useful in certain catalytic and pharmaceutical contexts.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-8-3-7(4-11-6-8)5-12-15(13,14)9-1-2-9/h3-4,6,9,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZOZLUYWFJMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.